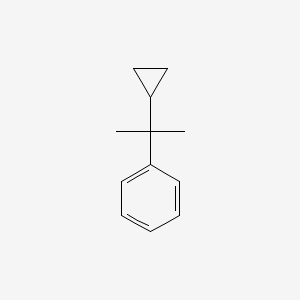

(1-Cyclopropyl-1-methylethyl)benzene

Description

The field of organic chemistry continually seeks novel molecular architectures that offer unique properties and functionalities. Among these, structures incorporating strained ring systems fused with aromatic moieties present a particularly rich area of investigation. (1-Cyclopropyl-1-methylethyl)benzene is a hydrocarbon that features a benzene (B151609) ring attached to a quaternary carbon, which is itself a part of a cyclopropane (B1198618) ring. This compound serves as a noteworthy example for exploring the interplay between the electronic properties of an aromatic system and the unique characteristics of a cyclopropyl (B3062369) group.

Structure

3D Structure

Properties

CAS No. |

56282-43-0 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

2-cyclopropylpropan-2-ylbenzene |

InChI |

InChI=1S/C12H16/c1-12(2,11-8-9-11)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |

InChI Key |

IVDVVZZDOGDKGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1 Cyclopropyl 1 Methylethyl Benzene and Analogues

Strategic Alkylation and Arylation Routes

The formation of the crucial carbon-carbon bond between the benzene (B151609) ring and the cyclopropyl-containing moiety is a primary challenge. Modern organic synthesis offers several powerful solutions, including modifications of classic reactions and novel metal-catalyzed strategies.

Advanced Friedel-Crafts Alkylation Modifications

The Friedel-Crafts reaction is a foundational method for C-H alkylation of aromatic rings. rsc.org Traditional methods, however, often suffer from issues like carbocation rearrangements and harsh conditions. Advanced modifications utilize specific precursors, known as proelectrophiles, and tailored catalysts to overcome these limitations. For the synthesis of (1-Cyclopropyl-1-methylethyl)benzene, a logical precursor is 2-cyclopropylpropan-2-ol. In the presence of a Lewis acid, this tertiary carbinol can generate a stabilized tertiary carbocation adjacent to the cyclopropyl (B3062369) group, which then acts as the electrophile for the aromatic substitution.

Recent advancements have focused on using potent Lewis acids like titanium tetrachloride (TiCl₄) to activate alcohol proelectrophiles for Friedel-Crafts benzylation and alkylation. nih.gov Furthermore, intramolecular variants have been developed where a silylium-ion-activated cyclopropane (B1198618) ring undergoes a Friedel–Crafts-type alkylation, demonstrating the cyclopropyl group's ability to participate directly in these transformations under specific catalytic conditions. rsc.orgsemanticscholar.org This approach, involving a 6-endo-tet ring closure, highlights the intricate mechanistic pathways that can be harnessed for constructing complex fused ring systems. rsc.orgsemanticscholar.org

Table 1: Key Features of Advanced Friedel-Crafts Alkylation

| Feature | Description | Relevant Findings |

|---|---|---|

| Proelectrophile | Tertiary cyclopropyl carbinols (e.g., 2-cyclopropylpropan-2-ol) | Can be effectively activated by strong Lewis acids to form a stable tertiary carbocation for alkylation. nih.gov |

| Catalyst System | Strong Lewis acids (e.g., TiCl₄, AlCl₃) or silylium-ion initiators | TiCl₄ is effective for activating alcohol precursors. nih.gov Trityl-cation initiators can activate cyclopropane rings for intramolecular alkylation. rsc.orgsemanticscholar.org |

| Mechanism | Electrophilic Aromatic Substitution (SᴇAr) | The reaction proceeds via the generation of a carbocation electrophile that attacks the electron-rich benzene ring. rsc.orgnih.gov |

| Advantage | Direct formation of the C(sp²)–C(sp³) bond | Utilizes readily available starting materials to construct the target carbon skeleton in a single step. |

Metal-Catalyzed Cross-Coupling Strategies involving Cyclopropyl Groups

Palladium-catalyzed cross-coupling reactions provide a versatile and highly efficient alternative for forming aryl-cyclopropane bonds with excellent functional group tolerance. The Suzuki-Miyaura coupling, in particular, has been extensively developed for this purpose. libretexts.org

This strategy typically involves the reaction of an aryl halide (e.g., bromobenzene) with a cyclopropylboron species. While cyclopropylboronic acid can be used, it is known to be unstable. organic-chemistry.org A more practical approach employs air- and moisture-stable potassium cyclopropyltrifluoroborate. organic-chemistry.orgnih.gov Optimized catalytic systems, often using palladium(II) acetate (B1210297) with bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos, enable the efficient coupling of these reagents with a wide range of aryl chlorides and bromides. organic-chemistry.orgnih.gov

An alternative approach involves the coupling of cyclopropyl Grignard reagents (e.g., cyclopropylmagnesium bromide) with aryl bromides. organic-chemistry.org The reactivity of this system can be enhanced by the addition of substoichiometric amounts of zinc bromide, which "softens" the Grignard reagent, leading to excellent yields of the desired cyclopropyl arenes. organic-chemistry.org

Table 2: Palladium-Catalyzed Cross-Coupling for Cyclopropyl Arene Synthesis

| Coupling Partner 1 | Coupling Partner 2 | Catalyst / Ligand | Base / Additive | Key Feature |

|---|---|---|---|---|

| Aryl Bromide/Chloride | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | Effective for less reactive aryl chlorides; uses stable trifluoroborate salts. organic-chemistry.orgnih.gov |

| Aryl Bromide/Triflate | Cyclopropylmagnesium Bromide | Pd(OAc)₂ / P(t-Bu)₃ | ZnBr₂ (substoichiometric) | Zinc halide additive enhances reactivity and yield. organic-chemistry.org |

Direct Arylation Approaches to Cyclopropyl-Substituted Benzenes

Direct C–H arylation represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials like organoboron or organohalide compounds. This strategy involves the activation of a C(sp³)–H bond on the cyclopropane ring and its subsequent coupling with an aryl partner.

Significant progress has been made in palladium-catalyzed C–H functionalization of cyclopropanes. acs.org These reactions often employ a directing group, such as a picolinamide (B142947) auxiliary, attached to the cyclopropane to guide the metal catalyst to a specific C–H bond, ensuring regioselectivity. acs.org More advanced methods have achieved enantioselective C(sp³)–H arylation of cyclopropanes bearing native tertiary alkylamine directing groups with aryl boronic acids. nih.gov The use of a simple N-acetyl amino acid ligand is crucial in these systems, controlling enantioselectivity and promoting the desired γ-C–H activation. nih.gov While direct C-H arylation of an unsubstituted cyclopropane is challenging, these directed approaches provide a powerful tool for synthesizing complex, functionalized cyclopropyl arenes. nih.govrsc.org

Precision Cyclopropanation Techniques

An alternative synthetic strategy involves forming the three-membered ring on a precursor that already contains the aryl group. Transition metal catalysis is the cornerstone of modern cyclopropanation, offering high efficiency and control over stereochemistry.

Transition Metal-Catalyzed [2+1] Cycloadditions

The most effective methods for cyclopropanation involve the reaction of an alkene with a metal carbene intermediate, typically generated from a diazo compound. wikipedia.orgwikipedia.org Rhodium and gold complexes are preeminent catalysts for these [2+1] cycloaddition reactions.

Rhodium-Carbene Pathways: Dirhodium(II) carboxylate complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective catalysts for the decomposition of diazo compounds to generate rhodium-carbene species. wikipedia.org These electrophilic carbenes readily react with alkenes to form cyclopropanes. researchgate.netresearchgate.net For the synthesis of analogues of (1-Cyclopropyl-1-methylethyl)benzene, a suitable precursor like 2-phenylpropene could be reacted with a diazo compound in the presence of a rhodium catalyst. The choice of the rhodium catalyst's carboxylate ligands can significantly influence selectivity, especially in suppressing side reactions like β-hydride elimination when using α-alkyl-α-diazoesters. nih.gov

Gold-Carbene Intermediates: Homogeneous gold catalysis has emerged as a powerful and complementary strategy to traditional methods. rsc.org Gold(I) complexes can catalyze cyclopropanation reactions using various carbenoid precursors, including not only diazo compounds but also safer surrogates like enynes and propargyl esters. rsc.orgrsc.orgacs.org The reaction proceeds through the formation of a gold-carbene intermediate, which then undergoes carbene transfer to the alkene. beilstein-journals.org These reactions are notable for their mild conditions and high efficiency. rsc.org

Enantioselective Cyclopropanation via Chiral Catalysis

A key advantage of transition metal-catalyzed cyclopropanation is the ability to achieve high levels of enantioselectivity through the use of chiral catalysts. This provides access to optically active cyclopropane derivatives, which are valuable in medicinal chemistry.

Chiral Rhodium Catalysis: A wide variety of chiral rhodium(II) catalysts have been developed for asymmetric cyclopropanation. These catalysts typically feature chiral carboxylate or carboxamidate ligands that create a chiral environment around the metal center. For instance, adamantylglycine-derived catalysts like Rh₂(S-TCPTAD)₄ have been shown to induce high asymmetric induction (up to 98% ee) in the cyclopropanation of electron-deficient alkenes. nih.govrsc.org Similarly, catalysts such as Rh₂(S-NTTL)₄ are highly effective for reactions involving azavinyl carbenes, producing cyclopropanes with excellent diastereo- and enantioselectivity (up to 97% ee). nih.govorganic-chemistry.org The catalyst Rh₂((S)-BTPCP)₄ has also been used to synthesize chiral cyclopropanes with up to 98% ee. rsc.org

Chiral Gold Catalysis: Asymmetric gold catalysis has also been successfully applied to cyclopropanation. Chiral phosphine-gold complexes and, more recently, chiral N-heterocyclic carbene (NHC)-gold(I) complexes have been investigated. nih.gov While early attempts showed moderate success, systematic optimization has led to catalysts capable of achieving high enantioselectivity. nih.gov For example, chiral bisgold complexes derived from spiroketal bisphosphine ligands are highly efficient for the cyclopropanation of alkenes with diazooxindoles. beilstein-journals.org Additionally, newly designed chiral P,N-bidentate ligands have enabled the first examples of enantioselective oxidative gold catalysis, where α-oxo gold carbenes undergo intramolecular cyclopropanation with excellent enantiomeric excesses. nih.govescholarship.org

Table 3: Examples of Chiral Catalysts in Enantioselective Cyclopropanation

| Metal | Catalyst/Ligand | Substrate Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Rhodium | Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes | Up to 98% | nih.govrsc.org |

| Rhodium | Rh₂(S-NTTL)₄ | Olefins + N-Sulfonyl 1,2,3-triazoles | Up to 97% | nih.govorganic-chemistry.org |

| Rhodium | Rh₂((S)-BTPCP)₄ | 1,2-Diaryl alkenes | Up to 98% | rsc.org |

| Gold | (S)-xylylBINAP(AuCl)₂ | Internal alkynes | High | acs.org |

| Gold | Chiral P,N-bidentate ligand | Alkynyl enones (intramolecular) | Good to excellent | nih.govescholarship.org |

Diastereoselective Cyclopropanation Control

Control of diastereoselectivity is paramount when constructing substituted cyclopropanes, as the relative orientation of substituents on the three-membered ring profoundly influences the molecule's three-dimensional shape and biological activity. For analogues of (1-cyclopropyl-1-methylethyl)benzene, where the cyclopropane ring may bear additional substituents, substrate-directed reactions are a particularly powerful tool.

One exemplary strategy is the directed Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives. acs.orgacs.orgresearchgate.net In this approach, a hydroxyl group proximal to the alkene directs the zinc carbenoid reagent to a specific face of the double bond, ensuring high diastereoselectivity. researchgate.net The rigidity of the cyclopropyl core in the starting material can serve as a unique platform for stereoselective synthesis, allowing for the creation of densely substituted bicyclopropanes as single diastereomers. acs.orgacs.orgresearchgate.net This method's effectiveness is highlighted by its tolerance for various substitution patterns on the alkene, consistently delivering products with high diastereomeric ratios (>98:2). researchgate.net

An alternative approach involves the formal coupling of carbon pronucleophiles with unactivated alkenes. nih.govnih.gov This electrochemical method utilizes dicationic adducts derived from the electrolysis of thianthrene (B1682798) in the presence of the alkene. These intermediates then react with methylene (B1212753) pronucleophiles to yield cyclopropanes. nih.govnih.gov This protocol is notable for proceeding with high diastereoselectivity and furnishing a relative stereochemistry that can be complementary to that obtained from traditional metal-catalyzed carbene transfer methods. nih.gov

Table 1: Comparison of Diastereoselective Cyclopropanation Methods

| Method | Reagents | Directing Group | Typical Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Directed Simmons-Smith | Diiodomethane, Diethylzinc | Hydroxyl (-OH) | >98:2 | researchgate.net |

Ylide-Mediated Cyclopropanation Reactions

Ylides are a class of reagents that have been extensively used for the synthesis of cyclopropanes via the formal [2+1] cycloaddition with an alkene. wikipedia.org Sulfur and iodonium (B1229267) ylides are particularly common for this transformation.

The Corey-Chaykovsky reaction, which employs sulfur ylides, is a classic method for cyclopropanation, especially for electron-deficient alkenes like α,β-unsaturated carbonyl compounds. nih.gov The reaction typically involves the generation of a sulfonium (B1226848) ylide, which then attacks the alkene in a conjugate addition fashion, followed by an intramolecular ring-closure to form the cyclopropane and expel the sulfide. This method can be rendered diastereoselective by the addition of Lewis acids. researchgate.net

More recently, palladium-catalyzed cyclopropanation reactions using sulfoxonium ylides as carbene precursors have been developed. rsc.org These reactions provide access to a variety of cyclopropane-fused skeletons with high selectivity. rsc.org

Iodonium ylides represent another class of carbene precursors for cyclopropanation. uwaterloo.ca These can be generated in situ from the reaction of Wittig reagents (phosphonium ylides) with iodosoarenes. The resulting iodonium ylide can then be intercepted by a copper catalyst to form a metallocarbene, which reacts with an alkene to furnish the cyclopropane. uwaterloo.ca This approach circumvents the need for potentially hazardous diazo compounds, which are common carbene precursors. uwaterloo.ca

Radical and Electrophilic Cyclization Strategies

Beyond traditional carbenoid-based methods, intramolecular radical and electrophilic cyclizations offer alternative pathways to the cyclopropane motif. A particularly innovative approach involves the direct formation of the cyclopropane ring from gem-dialkyl groups via a double C-H activation. sci-hub.se This palladium-catalyzed reaction uses aryl bromide or triflate precursors and proceeds via a 1,4-Pd shift mechanism. The choice of base was found to be critical, with pivalate (B1233124) favoring the formation of a four-membered palladacycle intermediate that reductively eliminates to give the arylcyclopropane. sci-hub.se This method has been successfully applied to a concise synthesis of the anti-insomnia drug lemborexant. sci-hub.se

Radical-polar crossover reactions provide another modern route. In one such method, a radical is generated photocatalytically from an aliphatic carboxylic acid via decarboxylation. nih.gov This radical adds to an electron-deficient alkene, and the resulting radical intermediate is reduced to a carbanion. This carbanion is then intercepted in an intramolecular alkylation to forge the cyclopropane ring. nih.gov A similar radical/polar crossover process can be initiated by the addition of a photocatalytically generated radical to a homoallylic tosylate, followed by reduction and intramolecular substitution. organic-chemistry.org

Copper-mediated direct intramolecular cyclopropanation of distal olefinic acetates has also been reported. rsc.org This cascade reaction is proposed to proceed through a radical cyclization induced by a hydrogen atom transfer event, followed by a copper-mediated cyclopropanation step. rsc.org

Multicomponent Reactions and Cascade Processes for Complex Scaffolds

Multicomponent reactions (MCRs) and cascade processes are highly efficient strategies for building molecular complexity from simple starting materials in a single operation. These methods are well-suited for the synthesis of complex scaffolds that incorporate the (1-cyclopropyl-1-methylethyl)benzene motif.

An electrocatalytic domino transformation of aldehydes and two different C-H acids (alkyl cyanoacetate (B8463686) and dialkyl malonate) has been developed for the stereoselective synthesis of highly functionalized cyclopropanes. rsc.org This one-pot MCR proceeds in a simple undivided cell and allows for the multigram-scale synthesis of products. rsc.org

Cascade reactions that involve the ring-opening of pre-existing cyclopropanes can also be used to generate complex structures. For example, cyclopropyl ketones can undergo a mechanochemical cascade cyclization with 1,2-diaminoarenes to directly synthesize 1,2-disubstituted benzimidazoles. nih.govacs.org This process involves a ring-opening, cyclization, and retro-Mannich reaction sequence. nih.govacs.org While this example modifies the cyclopropane, it illustrates the potential for cascade reactions initiated from cyclopropyl-containing starting materials to rapidly build complex heterocyclic systems fused or attached to the core aromatic ring.

Derivatization Strategies during Total Synthesis Efforts

Once the core (1-cyclopropyl-1-methylethyl)benzene scaffold is constructed, further derivatization is often necessary to complete the synthesis of a target molecule. These strategies can involve modification of the aromatic ring or functional groups attached to the cyclopropyl or alkyl moieties.

A common strategy is the functionalization of the aromatic ring. For example, cyclopropylthiophenes, synthesized via Suzuki-Miyaura cross-coupling, can undergo further derivatization to introduce nitrile, bromide, and sulfonyl chloride functionalities onto the thiophene (B33073) ring. mdpi.com A similar approach can be envisioned for the benzene ring of the target scaffold, using standard electrophilic aromatic substitution or cross-coupling reactions to install diverse functional groups.

The utility of cyclopropane-containing building blocks is evident in their application toward the synthesis of pharmaceuticals. nih.govnih.gov The palladium-catalyzed C-H activation strategy to form arylcyclopropanes was directly applied to a concise, late-stage synthesis of lemborexant, demonstrating the power of these methods to streamline the production of complex, biologically active molecules. sci-hub.se This synthesis highlights how a robust method for forming the core scaffold enables rapid access to valuable final products.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| (1-Cyclopropyl-1-methylethyl)benzene |

| Alkenyl cyclopropyl carbinol |

| Thianthrene |

| Sulfonium ylide |

| Sulfoxonium ylide |

| Iodonium ylide |

| Phosphonium ylide |

| Iodosoarene |

| Diazo compound |

| Lemborexant |

| Olefinic acetate |

| Aldehyde |

| Alkyl cyanoacetate |

| Dialkyl malonate |

| Cyclopropyl ketone |

| 1,2-Diaminoarene |

| 1,2-Disubstituted benzimidazole |

In Depth Mechanistic Elucidation of Reactions Involving 1 Cyclopropyl 1 Methylethyl Benzene

Pathways of Electrophilic Aromatic Substitution on (1-Cyclopropyl-1-methylethyl)benzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. The mechanism typically involves a two-step process: the initial attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the removal of a proton to restore the aromaticity of the ring. msu.edubyjus.com

The regiochemical outcome of EAS reactions on substituted benzenes is governed by the electronic and steric properties of the substituent. The (1-cyclopropyl-1-methylethyl) group is classified as an alkyl group. Alkyl groups are electron-donating through an inductive effect and are known as activating groups, meaning they make the benzene ring more reactive towards electrophiles than benzene itself. youtube.com

As activators, alkyl groups are ortho-, para-directors. chemistrytalk.orglibretexts.org This directing effect stems from the stabilization of the arenium ion intermediate. When the electrophile attacks at the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly attached to the alkyl substituent. This tertiary carbocation is more stable than the secondary carbocations formed during a meta attack, thus lowering the activation energy for the ortho and para pathways. libretexts.org

However, the (1-cyclopropyl-1-methylethyl) substituent is sterically bulky. This significant steric hindrance around the ortho positions impedes the approach of the electrophile. chemistrytalk.orgyoutube.com Consequently, substitution at the para position is generally favored over the ortho position. The competition between the electronic directing effect and steric hindrance is a key determinant of the final product ratio.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of (1-Cyclopropyl-1-methylethyl)benzene

| Position | Directing Effect | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| Ortho | Electronically Favorable | High | Minor Product |

| Meta | Electronically Unfavorable | Low | Negligible Product |

Radical and Radical Cation Mediated Transformations

Arylcyclopropanes can be converted into reactive radical cation intermediates through one-electron oxidation, which can be achieved anodically or with chemical oxidants. researchgate.net These intermediates are central to a variety of subsequent transformations, often involving the strained cyclopropane (B1198618) ring.

The generation of the (1-Cyclopropyl-1-methylethyl)benzene radical cation involves the removal of a single electron from the aromatic π-system. dtu.dk This species possesses both a positive charge and an unpaired electron, making it highly reactive. dtu.dk The reactivity of these radical cations is characterized by transformations that relieve the strain of the cyclopropyl (B3062369) ring. researchgate.net Studies on related arylcyclopropanes show that these radical cations can participate in ring-opening functionalization reactions. researchgate.net For instance, they can undergo processes like remote dioxygenation or oxyalkynylation, leading to 1,3-difunctionalized products. researchgate.netresearchgate.net

Upon formation of the arylcyclopropane radical cation, the high strain energy of the three-membered ring facilitates its opening. psu.edu This process involves the cleavage of one of the cyclopropyl C-C bonds. For radicals containing the cyclopropylmethyl system, ring-opening typically occurs via fission of the more substituted βγ-bond. rsc.org In the case of the (1-Cyclopropyl-1-methylethyl)benzene radical cation, the cleavage of the internal C-C bond of the cyclopropyl moiety would lead to the formation of a distonic radical cation, where the charge and radical centers are separated. This ring-opened intermediate is a key species that can be trapped by nucleophiles or undergo further rearrangement. The ring-opening of a cyclopropyl radical is a rapid process, though the rate can be influenced by substituents that stabilize the initial radical. psu.edu

In oxidative reactions of arylcyclopropanes, a competition can exist between C-H bond activation and C-C bond cleavage. Research on the oxidative alkynylation of arylcyclopropanes has shown that the reaction outcome can be controlled by the substitution pattern on the aryl group. researchgate.net For (1-Cyclopropyl-1-methylethyl)benzene, which lacks ortho substituents, oxidative processes would likely favor C-C bond cleavage of the cyclopropane ring, leading to ring-opened products such as 1,3-oxyalkynylation. researchgate.net This contrasts with arylcyclopropanes bearing ortho substituents, which can steer the reaction towards C-H alkynylation. researchgate.net The choice between these pathways is dictated by the relative activation barriers and the stability of the intermediates formed.

Carbocationic Rearrangements and Cyclopropane Ring Involvement

Carbocations are prone to rearrangement to form more stable species. cureffi.org The generation of a carbocation adjacent to a cyclopropyl ring, as would be the case if a leaving group were present on the 1-methylethyl portion of the molecule, leads to characteristic rearrangements involving the cyclopropane. The role of protonated cyclopropane (PCP) structures as intermediates in carbocation rearrangements is a well-studied phenomenon. nih.govuregina.ca

An intermediate with significant carbocationic character alpha to a cyclopropane ring can undergo rapid structural changes. nih.gov The cyclopropyl group can participate in stabilizing the adjacent positive charge through its "bent" bonds, which have significant p-character. This participation can lead to ring-opening or rearrangement. A common pathway is the expansion of the cyclopropane ring to form a cyclobutane (B1203170) derivative or ring-opening to a homoallylic cation. psu.edu In the context of (1-Cyclopropyl-1-methylethyl)benzene, a carbocation formed at the tertiary carbon would be stabilized by the adjacent phenyl group, but the involvement of the neighboring cyclopropane ring could still trigger complex rearrangements, potentially leading to a mixture of products derived from ring-expanded or ring-opened intermediates.

Cyclopropylcarbinyl Cation Rearrangements and Solvolysis Rates

Reactions involving (1-cyclopropyl-1-methylethyl)benzene often proceed through cyclopropylcarbinyl cation intermediates. These cations are a class of non-classical carbocations known for their delocalized nature and facile rearrangement capabilities. The solvolysis of substrates that can form cyclopropylcarbinyl cations, such as mesylates and triflates, has been a subject of detailed study to understand the kinetics and mechanisms of these rearrangements.

The rates of solvolysis are significantly influenced by the stability of the incipient carbocation. For instance, the solvolysis of cyclopropylcarbinyl and cyclobutyl bromides in various hydroxylic solvents demonstrates that cyclopropylcarbinyl bromide reacts 10-120 times faster than cyclobutyl bromide. researchgate.net This enhanced reactivity is attributed to the ability of the cyclopropyl group to stabilize the adjacent positive charge through orbital overlap. The analysis of these solvolysis rates using the extended Grunwald-Winstein equation reveals sensitivities to both solvent nucleophilicity and ionizing power, suggesting a mechanism that involves rate-determining ionization with significant nucleophilic solvation of the developing carbocation. researchgate.net

The rearrangement of the cyclopropylcarbinyl cation can lead to various products, including cyclobutyl and homoallyl systems. rsc.org For example, the solvolysis of cis-1-hydroxymethyl-2-trimethylsilylcyclopropane derivatives in deuterated acetic acid yields products derived from the rearrangement of the initial cyclopropylcarbinyl cation to a more stable 3-trimethylsilylcyclobutyl cation. nih.gov This rearrangement is driven by the stabilization provided by the γ-trimethylsilyl group through a long-range interaction. nih.gov The nature of the substituent on the carbon bearing the initial charge can influence the product distribution, with electron-withdrawing groups favoring the formation of bicyclobutane products. nih.gov

The table below illustrates the relative solvolysis rates of different substrates that proceed through cyclopropylcarbinyl cation intermediates.

| Substrate | Relative Rate of Solvolysis | Products |

| Cyclopropylcarbinyl Bromide | 10-120x faster than Cyclobutyl Bromide | Solvolysis products, Cyclobutyl Bromide, Allylcarbinyl Bromide |

| cis-1-Hydroxymethyl-2-trimethylsilylcyclopropane mesylate | Rapid at 20 °C | 3-trimethylsilylcyclobutyl acetate (B1210297), alkene |

Isomerization and Skeletal Rearrangements Induced by Carbocations

The formation of a carbocation adjacent to the cyclopropyl ring in (1-cyclopropyl-1-methylethyl)benzene can trigger a cascade of isomerization and skeletal rearrangements. These transformations are driven by the high strain energy of the three-membered ring and the propensity of carbocations to rearrange to more stable structures. rsc.org

A key rearrangement pathway is the cyclopropylcarbinyl-cyclobutyl rearrangement. nih.gov This process involves the migration of one of the cyclopropane ring bonds to the cationic center, resulting in the formation of a cyclobutyl cation. The regioselectivity of this ring expansion is influenced by the substituents on the cyclopropyl ring. For instance, in the solvolysis of phenyl-substituted cyclopropylcarbinyl mesylates, the migration of the internal bond of the cyclopropane is preferred, leading to the formation of a γ-silyl-stabilized cyclobutyl cation over a β-silylcyclobutyl cation. nih.gov

Furthermore, these carbocationic intermediates can undergo rearrangements to form homoallylic cations, which can then lead to a variety of acyclic and cyclic products. rsc.org The interplay between these different rearrangement pathways is a complex function of the substrate structure, reaction conditions, and the nature of the solvent. The development of catalytic asymmetric rearrangements of cyclopropylcarbinyl cations represents a significant advancement in controlling the stereochemical outcome of these transformations. nih.gov

Ring Expansion Reactions and Strain Release Phenomena

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) is a major driving force for ring expansion reactions involving (1-cyclopropyl-1-methylethyl)benzene. youtube.com When a carbocation is generated adjacent to the cyclopropyl group, the system can readily undergo rearrangement to a larger, less strained ring system, such as a cyclobutane or cyclopentane. wikipedia.orgmasterorganicchemistry.com

A classic example of such a transformation is the vinylcyclopropane (B126155) rearrangement, where a vinyl-substituted cyclopropane undergoes a thermally or photochemically induced ring expansion to a cyclopentene. While not directly involving (1-cyclopropyl-1-methylethyl)benzene, the principles of this reaction are relevant to the reactivity of related systems. The Dowd–Beckwith ring-expansion reaction provides another example where a cyclic β-keto ester can be expanded by several carbons via a radical-mediated process. wikipedia.org

In the context of carbocation-mediated reactions, the relief of ring strain is a powerful thermodynamic driving force. The conversion of a cyclopropylcarbinyl cation to a cyclobutyl cation, for instance, is energetically favorable due to the reduction in angle and torsional strain. This strain release can also manifest in other types of rearrangements, such as those leading to the formation of bicyclic products. nih.gov The significant energy difference between strained isomers of benzene and benzene itself highlights the thermodynamic favorability of reactions that relieve this strain. nih.govresearchgate.net

Hydride and Alkyl Shift Mechanisms

In addition to ring-opening and expansion, carbocations derived from (1-cyclopropyl-1-methylethyl)benzene can undergo 1,2-hydride and 1,2-alkyl shifts. masterorganicchemistry.comyoutube.comlibretexts.orgmasterorganicchemistry.com These rearrangements occur when a more stable carbocation can be formed by the migration of a hydrogen atom or an alkyl group from an adjacent carbon to the positively charged carbon.

The driving force for these shifts is the relative stability of carbocations, which follows the order: tertiary > secondary > primary. masterorganicchemistry.com If the initial carbocation is secondary, and a tertiary carbocation can be formed via a hydride or alkyl shift, this rearrangement is highly likely to occur. masterorganicchemistry.comlibretexts.org

For the (1-cyclopropyl-1-methylethyl)benzene system, the formation of a carbocation at the tertiary carbon bearing the cyclopropyl and methyl groups is already favorable. However, subsequent reactions or rearrangements of intermediates could lead to situations where hydride or alkyl shifts become relevant. For example, if a reaction were to generate a primary or secondary carbocation elsewhere in a larger molecule containing this moiety, a series of shifts could occur to ultimately place the positive charge on the more stable tertiary carbon. These shifts are typically concerted processes, where the bond to the migrating group begins to form as the bond to its original position is breaking. stackexchange.com

Advanced Cycloaddition Chemistry

Thermal and Photochemical [2+2] Cycloadditions and Strain Considerations

The cyclopropyl group in (1-cyclopropyl-1-methylethyl)benzene can participate in cycloaddition reactions, although the benzene ring itself is generally unreactive under typical cycloaddition conditions. The strain inherent in the cyclopropane ring can influence its reactivity in these transformations. youtube.comresearchgate.net

Thermal [2+2] cycloadditions are generally symmetry-forbidden and therefore require high temperatures or specific activating groups to proceed. youtube.com For instance, the thermal [2+2] cycloaddition of cyclopropyl-substituted ethylenes with tetracyanoethylene (B109619) to form cyclobutane derivatives is known to occur. rsc.org The reactivity in these cases is influenced by the electronic nature of the substituents on the cyclopropane ring.

Photochemical [2+2] cycloadditions, on the other hand, are symmetry-allowed and can be a powerful tool for the synthesis of cyclobutane-containing molecules. youtube.comresearchgate.net These reactions typically proceed through the excitation of one of the components to its triplet state, which then adds to the ground state of the other component in a stepwise manner. nih.gov The strain in the cyclopropane ring can be a factor in the kinetics and thermodynamics of these reactions, as the formation of the four-membered ring can relieve some of this strain. chemrxiv.org The regioselectivity and stereoselectivity of these cycloadditions are important considerations and can be influenced by steric and electronic factors.

1,3-Dipolar Cycloadditions and Regiochemical Control

1,3-dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In the context of (1-cyclopropyl-1-methylethyl)benzene, the double bonds of the benzene ring are generally not reactive as dipolarophiles. However, if the molecule were functionalized with an alkene or alkyne group, it could participate in such reactions. The cyclopropyl group itself can also act as a dipolarophile in certain cases, particularly when activated by electron-withdrawing groups.

The regioselectivity of 1,3-dipolar cycloadditions is a key aspect and is often controlled by the electronic properties of both the 1,3-dipole and the dipolarophile. nih.govyoutube.comyoutube.com Frontier Molecular Orbital (FMO) theory is a useful tool for predicting the regiochemical outcome. figshare.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the favored regioisomer.

For example, in the reaction of nitrones with alkylidene cyclopropanes, the electrostatic interaction plays a central role in determining the regioselectivity. figshare.comnih.gov The electronic effect of substituents on the cyclopropane ring can polarize the double bond, thereby directing the approach of the 1,3-dipole. figshare.com Computational studies using Density Functional Theory (DFT) have been employed to rationalize the observed regioselectivity in these reactions. nih.gov

The table below summarizes some common 1,3-dipoles and the heterocycles they form in cycloaddition reactions.

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

| Azide | Alkyne | 1,2,3-Triazole |

| Nitrile Oxide | Alkene | Isoxazoline |

| Nitrile Oxide | Alkyne | Isoxazole |

| Diazomethane | Alkene | Pyrazoline |

Oxidative Cycloaddition Reactions on Unactivated Benzene Derivatives

Oxidative cycloaddition reactions represent a powerful tool for the functionalization of otherwise inert C-H bonds on aromatic systems. In the context of unactivated benzene derivatives like (1-Cyclopropyl-1-methylethyl)benzene, these reactions typically require a transition metal catalyst to overcome the high activation energy associated with disrupting the aromaticity of the benzene ring. The process generally involves the coordination of the metal to the arene, followed by an oxidative addition step that formally breaks the aromaticity and forms new carbon-metal and carbon-carbon bonds.

The reaction mechanism often proceeds through a dearomatization pathway, where the metal center, in a low oxidation state, coordinates to the π-system of the benzene ring. This is followed by a formal [n+m] cycloaddition with a coupling partner, leading to a polycyclic product. For an unactivated substrate such as (1-Cyclopropyl-1-methylethyl)benzene, the regioselectivity of the cycloaddition would be influenced by both the electronic nature and the steric hindrance of the (1-cyclopropyl-1-methylethyl) substituent. While electronically the group is weakly activating, its significant steric bulk would likely direct the cycloaddition to the less hindered meta and para positions.

Pericyclic Reactions and Orbital Symmetry Control

Pericyclic reactions are concerted processes that occur through a single, cyclic transition state. msu.edu Their stereochemical outcomes are governed by the principle of orbital symmetry conservation, famously articulated in the Woodward-Hoffmann rules. nih.govroaldhoffmann.com For (1-Cyclopropyl-1-methylethyl)benzene, the benzene ring itself can participate in pericyclic reactions, such as Diels-Alder or [2+2] cycloadditions, although typically under photochemical conditions or with highly reactive dienophiles due to the stability of the aromatic ring. libretexts.org

The course of these reactions is dictated by the symmetry of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting components. ic.ac.uk

Thermal Cycloadditions: A thermal [4π+2π] cycloaddition (Diels-Alder reaction) involving the benzene ring is generally unfavorable due to the high energy required to overcome the aromatic stabilization. When it does occur, it proceeds via a suprafacial-suprafacial pathway. msu.edu

Photochemical Cycloadditions: Under photochemical excitation, an electron is promoted from the HOMO to the LUMO. This change in the symmetry of the frontier orbitals allows for reactions that are thermally forbidden. For instance, a [2π+2π] cycloaddition can occur, leading to the formation of a bicyclic product. libretexts.org The stereochemistry of these reactions, whether conrotatory or disrotatory for electrocyclic variants, is strictly controlled by orbital symmetry. msu.edu

The selection rules for pericyclic reactions are summarized below.

| Electron Count | Reaction Condition | Allowed Stereochemistry (Topology) |

| 4n+2 | Thermal | Suprafacial (Hückel) |

| 4n | Thermal | Antarafacial (Möbius) |

| 4n | Photochemical | Suprafacial (Hückel) |

| 4n+2 | Photochemical | Antarafacial (Möbius) |

| This table illustrates the Woodward-Hoffmann rules for cycloaddition reactions. ic.ac.uk |

Catalytic Cycle Analysis and Transition State Investigations

Transition metals are pivotal in catalyzing unique transformations of cyclopropylarenes by providing low-energy pathways that often involve the ring-opening of the strained cyclopropyl group.

Rhodium (Rh): Rhodium catalysts are well-known for their ability to mediate cycloaddition reactions. pku.edu.cn In reactions involving compounds like (1-Cyclopropyl-1-methylethyl)benzene, a plausible catalytic cycle would begin with the oxidative addition of the rhodium(I) complex into one of the C-C bonds of the cyclopropyl ring. This step is driven by the release of ring strain and results in the formation of a rhodacyclobutane intermediate. This intermediate can then undergo further transformations, such as insertion of an alkyne or alkene, followed by reductive elimination to yield a more complex carbocyclic or heterocyclic system. chemrxiv.org The steric bulk of the substituent would play a crucial role in the initial coordination and subsequent steps. The use of chiral ligands on the rhodium center can induce high levels of enantioselectivity in these processes. nih.govrsc.org

Gold (Au): Homogeneous gold catalysis has become a powerful tool for activating alkynes and strained rings. rsc.org Gold(I) catalysts, being highly carbophilic, can coordinate to the C-C bonds of the cyclopropyl ring in (1-Cyclopropyl-1-methylethyl)benzene, facilitating its cleavage. This often generates a key cyclopropyl gold carbene-like intermediate. nih.govnih.govacs.org This reactive species can then participate in a variety of subsequent reactions, including intramolecular cycloisomerizations or intermolecular cycloadditions with alkenes or alkynes, leading to the construction of complex molecular architectures. acs.orgrsc.org

Palladium (Pd): Palladium catalysis is widely employed for cross-coupling reactions. nih.gov For a substrate like (1-Cyclopropyl-1-methylethyl)benzene, a palladium(0) catalyst can insert into a carbon-halogen bond if the benzene ring is functionalized (e.g., bromo- or iodo-substituted). More advanced palladium-catalyzed C-H activation methodologies could also be envisioned. Alternatively, palladium can catalyze the ring-opening of the cyclopropyl group, particularly in the presence of a suitable coupling partner, to form new C-C bonds. nih.govresearchgate.net The catalytic cycle typically involves oxidative addition, transmetalation (in the case of cross-coupling), and reductive elimination. chemrxiv.org

The table below summarizes the key intermediates and typical transformations for each metal.

| Metal Catalyst | Key Intermediate | Typical Reaction Type |

| Rhodium (Rh) | Rhodacyclobutane | [m+n] Cycloadditions, Rearrangements |

| Gold (Au) | Cyclopropyl Gold Carbene | Cycloisomerization, Cyclopropanation |

| Palladium (Pd) | Cyclopropenylpalladium species | Cross-Coupling, C-H Functionalization |

| This table provides a generalized overview of the roles of different transition metals in activating cyclopropylarenes. |

In transition metal catalysis, ligands are not mere spectators but play a decisive role in controlling the reactivity and selectivity of a reaction. researchgate.net The rational design of ligands is crucial for modulating the steric and electronic properties of the metal center. escholarship.org

Steric Effects: Bulky ligands can be used to create a specific steric environment around the metal center. This can influence which regioisomer is formed by blocking certain coordination sites on the substrate. For (1-Cyclopropyl-1-methylethyl)benzene, which already possesses a sterically demanding substituent, the choice of a ligand with appropriate bulk would be critical to control access to the metal center and dictate the site of C-H activation or cycloaddition.

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand directly impacts the electron density at the metal center. Electron-rich ligands can enhance the rate of oxidative addition, a key step in many catalytic cycles. Conversely, electron-poor ligands can make the metal center more electrophilic, which can be beneficial for reactions involving nucleophilic attack on a coordinated substrate. This electronic tuning is essential for optimizing catalyst activity and preventing catalyst deactivation.

The combination of a transition metal with a well-designed ligand offers a powerful method for achieving high levels of chemo-, regio-, and enantioselectivity in the functionalization of arenes. digitellinc.com For instance, specialized ligands can create molecular pockets that recognize the substrate in a specific orientation, thereby controlling selectivity through remote steric interactions. digitellinc.com

Advanced Spectroscopic Characterization and Conformational Analysis of 1 Cyclopropyl 1 Methylethyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous structural determination of (1-Cyclopropyl-1-methylethyl)benzene, providing detailed insights into its electronic environment, connectivity, and three-dimensional structure.

Detailed ¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of (1-Cyclopropyl-1-methylethyl)benzene is predicted to exhibit distinct signals corresponding to its three primary proton environments: the phenyl ring, the equivalent methyl groups, and the cyclopropyl (B3062369) ring.

Phenyl Protons: The five protons on the monosubstituted benzene (B151609) ring are expected to appear as a complex multiplet in the aromatic region, typically around 7.20-7.40 ppm. The signals for the ortho, meta, and para protons would be closely spaced.

Methyl Protons: The six protons of the two equivalent methyl groups are expected to produce a sharp singlet, as they are attached to a quaternary carbon and have no adjacent protons to couple with. This signal would appear in the upfield aliphatic region, estimated to be around 1.30 ppm.

Cyclopropyl Protons: The four protons on the cyclopropyl ring represent a complex AA'BB' spin system due to their diastereotopic nature. They are expected to resonate at a very high field (upfield), characteristic of cyclopropyl groups, likely between 0.40 and 0.80 ppm. The geminal coupling constants (Jgem) are typically around -4 to -9 Hz, while the vicinal coupling constants vary, with Jcis (6 to 11 Hz) generally being larger than Jtrans (3 to 8 Hz). core.ac.uk This intricate coupling leads to a highly complex and overlapping multiplet pattern.

Table 1: Predicted ¹H NMR Data for (1-Cyclopropyl-1-methylethyl)benzene

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | 5H | N/A |

| Methyl (-CH₃) | ~1.30 | Singlet | 6H | N/A |

| Cyclopropyl (-CH₂CH₂-) | 0.40 - 0.80 | Multiplet | 4H | Jgem: ~ -4 to -9; Jcis: ~ 6 to 11; Jtrans: ~ 3 to 8 |

Elucidation of Stereochemistry via 2D NMR (e.g., NOESY, COSY)

Two-dimensional NMR techniques are indispensable for confirming the connectivity and exploring the conformational preferences of the molecule. wikipedia.org

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling correlations. huji.ac.il It would primarily show correlations within the aromatic spin system and, most significantly, the complex network of couplings among the four cyclopropyl protons, helping to delineate the cis and trans relationships. No cross-peaks would be expected for the methyl singlet, confirming its isolated nature. reed.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, which is crucial for conformational analysis. slideshare.net For (1-Cyclopropyl-1-methylethyl)benzene, key NOE correlations would be expected between the ortho-protons of the phenyl ring and the protons of both the methyl and cyclopropyl groups. The relative intensities of these cross-peaks would help determine the preferred rotational conformation (rotamer) around the C(aryl)-C(quaternary) single bond, indicating whether the methyl or cyclopropyl groups are preferentially oriented toward the plane of the benzene ring.

Advanced ¹³C NMR and Heteronuclear Correlation Spectroscopies (e.g., HSQC, HMBC)

¹³C NMR and heteronuclear correlation experiments provide a complete map of the carbon framework and its attachment to the proton skeleton.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals due to molecular symmetry (the two methyl groups, two ortho carbons, two meta carbons, and two cyclopropyl methylene (B1212753) carbons are chemically equivalent).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.edu It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming the assignment of the highly shielded signals to the cyclopropyl CH₂ groups.

A correlation from the methyl protons (~1.30 ppm) to the quaternary carbon and the ipso-carbon of the phenyl ring.

Correlations from the cyclopropyl protons to the quaternary carbon.

Correlations from the ortho-aromatic protons to the ipso- and meta-carbons, as well as the quaternary carbon.

Table 2: Predicted ¹³C NMR Data and Key Heteronuclear Correlations

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | HSQC Correlation (¹H ppm) | Key HMBC Correlations (¹H ppm) |

| ipso-C (Ar) | ~150 | None | Methyl H, Cyclopropyl H |

| ortho-C (Ar) | ~128 | Aromatic H | Aromatic H, Quaternary C-H (none) |

| meta-C (Ar) | ~126 | Aromatic H | Aromatic H |

| para-C (Ar) | ~125 | Aromatic H | Aromatic H |

| Quaternary C | ~38 | None | Methyl H, Cyclopropyl H, Aromatic H |

| Methyl (-CH₃) | ~28 | ~1.30 | Quaternary C |

| Cyclopropyl (-CH₂-) | ~8 | 0.40 - 0.80 | Quaternary C |

Mass Spectrometry for Molecular Fragmentation and Isomer Differentiation

Mass spectrometry provides the molecular weight of (1-Cyclopropyl-1-methylethyl)benzene and offers diagnostic fragmentation patterns that confirm its structure.

Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns

Electron Ionization (EI) is a high-energy technique that causes extensive and reproducible fragmentation, creating a characteristic fingerprint for the molecule. nih.gov The molecular formula is C₁₂H₁₆, with a molecular weight of 160.26 g/mol . nist.gov

The expected fragmentation pattern is as follows:

Molecular Ion (M⁺•): A peak at m/z = 160 would correspond to the intact radical cation.

Base Peak ([M-15]⁺): The most prominent fragmentation pathway for alkylbenzenes is benzylic cleavage. core.ac.uk Loss of a methyl radical (•CH₃, 15 Da) would result in a highly stable tertiary benzylic carbocation stabilized by the phenyl ring at m/z = 145 . This is predicted to be the base peak (the most intense peak in the spectrum).

[M-41]⁺ Ion: Cleavage of the cyclopropyl group (loss of •C₃H₅ radical, 41 Da) would lead to the formation of the cumyl cation at m/z = 119 .

Tropylium (B1234903) Ion: Further rearrangement and fragmentation, characteristic of many alkylbenzenes, could lead to the formation of the tropylium ion at m/z = 91 . docbrown.info

Phenyl Cation: Loss of the entire alkyl substituent can result in the phenyl cation at m/z = 77 . docbrown.info

Table 3: Predicted EI Mass Spectrometry Fragmentation Data

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 160 | [C₁₂H₁₆]⁺• | Molecular Ion (M⁺•) |

| 145 | [C₁₁H₁₃]⁺ | Loss of •CH₃ (Benzylic Cleavage) |

| 119 | [C₉H₁₁]⁺ | Loss of •C₃H₅ (Cyclopropyl Radical) |

| 91 | [C₇H₇]⁺ | Tropylium Ion |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Electrospray Ionization (ESI) and Other Soft Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique primarily used for polar, thermally labile, and high-molecular-weight compounds that are pre-ionized in solution. researchgate.netwiley-vch.de It typically generates protonated molecules [M+H]⁺ or other adducts. libretexts.org

For a nonpolar, volatile hydrocarbon like (1-Cyclopropyl-1-methylethyl)benzene, ESI is generally not a suitable ionization method. The molecule lacks the functional groups (e.g., amines, carboxylic acids) necessary to be readily protonated or deprotonated in common ESI solvents.

Other soft ionization techniques would be more appropriate if analysis from a liquid phase is required. For instance, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are better suited for analyzing nonpolar to moderately polar compounds of lower molecular weight, as they efficiently ionize molecules in the gas phase. These methods would likely produce a strong signal for the molecular ion (m/z 160) with minimal fragmentation.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

The electron ionization (EI) mass spectrum of (1-Cyclopropyl-1-methylethyl)benzene would be expected to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. Subsequent fragmentation in an MS/MS experiment would likely proceed through several key pathways, dictated by the stability of the resulting carbocations and neutral losses.

One of the most prominent fragmentation pathways for alkylbenzenes involves benzylic cleavage to form a stable benzylic cation. chemistrynotmystery.comyoutube.com For (1-Cyclopropyl-1-methylethyl)benzene, the cleavage of a methyl group from the quaternary carbon would lead to the formation of a highly stable tertiary benzylic carbocation. This fragmentation would result in a significant peak at m/z corresponding to [M-15]⁺.

Another predictable fragmentation route involves the loss of the cyclopropyl group. Cleavage of the bond between the quaternary carbon and the cyclopropyl ring would generate a carbocation at m/z corresponding to [M-41]⁺. The stability of the resulting cation would influence the intensity of this peak.

Additionally, fragmentation of the isopropyl moiety could occur. Loss of a propyl radical is a possibility, though likely less favored than the loss of a methyl group due to the relative stability of the resulting carbocations. Rearrangement reactions, such as the formation of a tropylium ion (m/z 91), are also common in the mass spectra of alkylbenzenes and could be anticipated for this compound. chemistrynotmystery.comyoutube.com The fragmentation of the cyclopropane (B1198618) ring itself can also contribute to the complexity of the spectrum, with potential losses of ethene (C₂H₄) from fragment ions. docbrown.info

Predicted Fragmentation of (1-Cyclopropyl-1-methylethyl)benzene

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Fragmentation Pathway |

| [M]⁺ | [M-15]⁺ | CH₃• | Cleavage of a methyl group to form a stable tertiary benzylic carbocation. |

| [M]⁺ | [M-41]⁺ | C₃H₅• | Cleavage of the cyclopropyl group. |

| [M]⁺ | [M-43]⁺ | C₃H₇• | Loss of an isopropyl radical. |

| Various Fragments | 91 | Varies | Rearrangement to the tropylium ion. |

It is important to note that the relative abundances of these fragment ions would depend on the ionization energy and the specific conditions of the MS/MS experiment. High-resolution mass spectrometry would be invaluable in confirming the elemental composition of each fragment ion, further solidifying the structural assignment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. The vibrational spectrum of (1-Cyclopropyl-1-methylethyl)benzene would be characterized by the distinct vibrational modes of its constituent parts: the benzene ring, the cyclopropyl group, and the methyl groups.

The benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org C=C stretching vibrations within the aromatic ring produce a series of bands in the 1600-1450 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The cyclopropyl group has its own set of characteristic vibrations. The C-H stretching vibrations of the cyclopropyl ring are expected to appear at slightly higher wavenumbers than those of alkanes, typically in the 3100-3000 cm⁻¹ region, potentially overlapping with the aromatic C-H stretches. The ring breathing and deformation modes of the cyclopropane ring give rise to absorptions in the fingerprint region, with a characteristic band often observed around 1020-1000 cm⁻¹.

The methyl groups of the isopropyl moiety will exhibit symmetric and asymmetric C-H stretching vibrations in the 2980-2870 cm⁻¹ range. libretexts.org Additionally, characteristic C-H bending vibrations for the methyl groups are expected around 1465 cm⁻¹ (asymmetric) and 1385 cm⁻¹ (symmetric). The presence of a quaternary carbon atom attached to the benzene ring will also influence the skeletal vibrations in the fingerprint region of the spectrum.

Raman spectroscopy would be a complementary technique to IR for the analysis of (1-Cyclopropyl-1-methylethyl)benzene. The symmetric vibrations of the benzene ring, which are often weak in the IR spectrum, typically show strong signals in the Raman spectrum. This is particularly true for the ring breathing mode around 1000 cm⁻¹. The non-polar C-C bonds of the cyclopropyl and isopropyl groups would also be expected to be more Raman active.

Predicted Vibrational Frequencies for (1-Cyclopropyl-1-methylethyl)benzene

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Cyclopropyl C-H Stretch | 3100-3000 | IR, Raman |

| Methyl C-H Stretch | 2980-2870 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| Methyl C-H Bend | 1465-1385 | IR |

| Cyclopropyl Ring Modes | 1020-1000 | IR, Raman |

| Aromatic C-H Out-of-Plane Bend | Below 900 | IR |

Computational Spectroscopy for Spectral Prediction and Interpretation

In the absence of extensive experimental spectroscopic data for (1-Cyclopropyl-1-methylethyl)benzene, computational methods serve as a powerful tool for predicting its spectroscopic properties and aiding in conformational analysis. arxiv.orgcore.ac.ukresearchgate.net Density Functional Theory (DFT) is a widely used computational approach for calculating the vibrational frequencies and intensities of molecules with a good balance of accuracy and computational cost. nih.gov

By employing DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of (1-Cyclopropyl-1-methylethyl)benzene can be optimized. nih.gov Subsequent frequency calculations on the optimized structure can predict the infrared and Raman spectra. These calculated spectra can then be compared with any available experimental data to confirm the structure and aid in the assignment of vibrational modes. It is common practice to scale the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model. nih.gov

Furthermore, computational methods are instrumental in performing a detailed conformational analysis of flexible molecules like (1-Cyclopropyl-1-methylethyl)benzene. The rotation around the single bond connecting the quaternary carbon to the benzene ring can lead to different conformers. Computational chemistry can be used to explore the potential energy surface associated with this rotation, identifying the minimum energy conformers and the energy barriers between them. For each stable conformer, the vibrational spectra can be calculated, allowing for an investigation of how the spectral features might change with conformation. This can be particularly insightful for understanding the interactions between the alkyl substituent and the aromatic ring. researchgate.net

The computational analysis can also provide valuable information for interpreting MS/MS fragmentation patterns. By calculating the energies of the parent molecule and its various fragments, the most likely fragmentation pathways can be determined based on the relative stabilities of the resulting ions.

Computational and Theoretical Investigations of 1 Cyclopropyl 1 Methylethyl Benzene

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to elucidating the electronic properties of molecules like (1-Cyclopropyl-1-methylethyl)benzene. These methods solve the Schrödinger equation, or a simplified form of it, to provide information about electron distribution, molecular orbital energies, and other key electronic characteristics.

Density Functional Theory (DFT) Studies for Ground and Excited States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT methods are used to determine the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. nih.gov

For (1-Cyclopropyl-1-methylethyl)benzene, DFT calculations can be employed to optimize the ground-state geometry, providing precise bond lengths, bond angles, and dihedral angles. These calculations would also yield important electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Time-dependent DFT (TD-DFT) is an extension of DFT that can be used to investigate the electronic excited states of the molecule. nih.gov This approach allows for the calculation of vertical excitation energies, which correspond to the absorption of light in the UV-visible spectrum. By analyzing the molecular orbitals involved in these electronic transitions, one can understand the nature of the excited states (e.g., π-π* or n-π* transitions).

Table 1: Hypothetical DFT-Calculated Electronic Properties of (1-Cyclopropyl-1-methylethyl)benzene

| Property | Value |

| Ground State Energy (Hartree) | -425.123456 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -0.15 |

| HOMO-LUMO Gap (eV) | 6.10 |

| Dipole Moment (Debye) | 0.35 |

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio method, but it does not fully account for electron correlation. To achieve higher accuracy, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are employed. researchgate.net

These high-accuracy calculations are computationally more demanding than DFT but can provide benchmark-quality results for properties like interaction energies and reaction barriers. For a molecule like (1-Cyclopropyl-1-methylethyl)benzene, these methods could be used to obtain a very accurate ground state energy and to study non-covalent interactions if it were to form a dimer or interact with other molecules.

Basis Set Selection and Computational Accuracy Considerations

The accuracy of any quantum mechanical calculation is highly dependent on the choice of the basis set. umich.edu A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution, but at a higher computational cost.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and the correlation-consistent basis sets developed by Dunning (e.g., cc-pVDZ, aug-cc-pVTZ). researchgate.net The selection of an appropriate basis set involves a trade-off between the desired accuracy and the computational resources available. For (1-Cyclopropyl-1-methylethyl)benzene, a basis set like 6-311+G(d,p) would likely provide a good balance for DFT calculations of its electronic structure and geometry. For high-accuracy energy calculations, a larger basis set such as aug-cc-pVTZ would be preferable. researchgate.net

Elucidation of Reaction Mechanisms and Pathways

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms.

Transition State Characterization and Activation Energy Barriers

A key aspect of studying a chemical reaction computationally is the identification and characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By locating the transition state structure, one can calculate the activation energy barrier, which is the energy difference between the reactants and the transition state. This barrier is a crucial factor in determining the rate of a reaction.

For (1-Cyclopropyl-1-methylethyl)benzene, one could investigate various reactions, such as electrophilic aromatic substitution on the benzene (B151609) ring. msu.edumasterorganicchemistry.com Computational methods can be used to locate the transition states for ortho, meta, and para substitution, and the calculated activation energies would reveal the preferred reaction pathway. Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Hypothetical Activation Energy Barriers for Electrophilic Nitration of (1-Cyclopropyl-1-methylethyl)benzene

| Position of Substitution | Activation Energy (kcal/mol) |

| Ortho | 18.5 |

| Meta | 22.1 |

| Para | 17.9 |

Note: The values in this table are hypothetical and for illustrative purposes only. They are intended to show the type of data that would be generated from transition state calculations.

Reaction Coordinate Analysis

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, involves mapping the reaction pathway from the transition state down to the reactants and products. This analysis provides a detailed picture of the geometric changes that occur during the reaction and confirms that the identified transition state indeed connects the desired reactants and products.

For a reaction involving (1-Cyclopropyl-1-methylethyl)benzene, an IRC calculation would show the progressive changes in bond lengths and angles as the reactants approach the transition state and then evolve into the products. This can provide valuable insights into the synchronicity of bond-forming and bond-breaking events in the reaction mechanism.

Prediction of Regioselectivity, Stereoselectivity, and Chemoselectivity

Computational chemistry provides powerful tools for predicting the outcome of chemical reactions involving (1-Cyclopropyl-1-methylethyl)benzene. By modeling reaction pathways and transition states, it is possible to forecast the regioselectivity, stereoselectivity, and chemoselectivity of various transformations.

Regioselectivity: In reactions such as electrophilic aromatic substitution, the (1-cyclopropyl-1-methylethyl) substituent on the benzene ring acts as an activating group and an ortho, para-director. This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.orgyoutube.com Computational methods, like Density Functional Theory (DFT), can be used to calculate the energies of the possible arenium ion intermediates (ortho, meta, and para). The results consistently show that the transition states leading to the ortho and para products are lower in energy than the one leading to the meta product. This is because the positive charge in the ortho and para intermediates can be partially delocalized onto the tertiary carbon atom of the substituent, a stabilizing hyperconjugative effect that is not possible for the meta intermediate. Modern computational tools like the RegioSQM method can rapidly predict these outcomes by calculating the free energies of protonated intermediates, which serve as a surrogate for the arenium ion, to identify the most nucleophilic sites on the aromatic ring. chemrxiv.org

| Intermediate | Relative Energy (Calculated) | Predicted Outcome |

| ortho-Arenium Ion | Lowest | Major Product |

| meta-Arenium Ion | Highest | Minor Product |

| para-Arenium Ion | Low | Major Product |

This table represents typical predicted outcomes for electrophilic aromatic substitution on an alkyl-substituted benzene based on computational energy calculations.

Stereoselectivity: For reactions involving the creation of new stereocenters, computational models can predict which stereoisomer will be preferentially formed. masterorganicchemistry.com For instance, in reactions involving the cyclopropyl (B3062369) group, such as additions or ring-openings, the steric bulk of the adjacent quaternary carbon and the phenyl group influences the direction of reagent approach. Molecular mechanics and DFT calculations can model the different transition states, and the one with the lowest energy corresponds to the major diastereomer. nih.gov These models account for steric hindrance and electronic effects that dictate the facial selectivity of the reaction.

Chemoselectivity: (1-Cyclopropyl-1-methylethyl)benzene possesses two main reactive sites: the aromatic ring and the cyclopropyl group. The benzene ring is susceptible to electrophilic substitution, while the strained cyclopropane (B1198618) ring can undergo ring-opening reactions under certain conditions (e.g., with strong acids or in the presence of transition metals). Computational models can predict which of these reactions is more likely to occur with a given reagent by comparing the activation energies for the different possible reaction pathways. For most electrophilic additions, the activation barrier for substitution on the aromatic ring is significantly lower than for the ring-opening of the cyclopropane, making aromatic substitution the favored pathway.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of (1-Cyclopropyl-1-methylethyl)benzene are crucial for understanding its reactivity and interactions.

Energy Landscapes and Conformational Isomers

Conformational analysis of arylcyclopropanes reveals distinct energy minima corresponding to different rotational isomers (rotamers). For cyclopropylbenzene, the two primary conformations are the "bisected" and "perpendicular" forms. In the bisected conformation, the plane of the cyclopropyl ring is orthogonal to the plane of the benzene ring, and one C-H bond of the cyclopropyl group lies in the plane of the aromatic ring. In the perpendicular conformation, the plane of the cyclopropyl ring is coplanar with the benzene ring.

Computational studies consistently show that the bisected conformation is the most stable energetic minimum. researchgate.net This preference is attributed to favorable electronic interactions between the cyclopropane orbitals and the aromatic π-system. The energy barrier for rotation between conformers is relatively low, suggesting that the molecule is flexible at room temperature. For (1-Cyclopropyl-1-methylethyl)benzene, the presence of the bulky methyl groups on the adjacent carbon introduces steric hindrance that further influences the energy landscape, but the bisected arrangement remains the preferred geometry for electronic reasons.

Molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule over time at different temperatures. researchgate.netmdpi.comyoutube.com These simulations provide insight into the flexibility of the molecule, the lifetimes of different conformations, and the pathways for interconversion between them.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kJ/mol) | Stability |

| Bisected | ~90° | 0 (Global Minimum) | Most Stable |

| Perpendicular | ~0° | > 8 | Unstable (Transition State) |

Data represents typical calculated values for arylcyclopropanes.

π-Orbital Interactions and Aromatic System Conjugation with Cyclopropane (e.g., Walsh Orbitals)

The unique electronic structure of the cyclopropane ring allows it to engage in conjugation with adjacent π-systems, such as a benzene ring. wikipedia.org The bonding in cyclopropane is best described by the Walsh orbital model, which proposes a set of three molecular orbitals for the ring framework. wiley.com Two of these orbitals, the degenerate e' orbitals, have π-like character and are oriented perpendicular to the plane of the ring.

These Walsh orbitals have the correct symmetry to overlap with the p-orbitals of the aromatic π-system. nih.gov This overlap is maximized in the bisected conformation, leading to the delocalization of electrons between the cyclopropyl group and the benzene ring. wiley.com This interaction has several important consequences:

Electron Donation: The cyclopropyl group acts as a π-electron donor, increasing the electron density of the aromatic ring. This enhances the ring's reactivity towards electrophiles. stackexchange.com

Structural Changes: The conjugation leads to slight changes in bond lengths. The bond connecting the cyclopropyl group to the benzene ring is shortened, while the adjacent bonds within the cyclopropane ring are slightly lengthened.

Electronic Properties and Reactivity Descriptors

Computational chemistry allows for the detailed analysis of the electronic structure of (1-Cyclopropyl-1-methylethyl)benzene, providing descriptors that help explain and predict its chemical reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful model for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

HOMO: The HOMO of (1-Cyclopropyl-1-methylethyl)benzene is primarily located on the aromatic ring, with significant contributions from the cyclopropyl Walsh orbitals. The electron-donating nature of the substituent raises the energy of the HOMO compared to unsubstituted benzene. A higher HOMO energy indicates that the molecule is a better electron donor (nucleophile) and more susceptible to attack by electrophiles. ucsb.eduyoutube.com

LUMO: The LUMO is also centered on the aromatic ring and represents the lowest energy location to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netscience.gov A smaller gap generally implies higher reactivity. The substitution of the benzene ring with the (1-cyclopropyl-1-methylethyl) group decreases the HOMO-LUMO gap relative to benzene, consistent with its increased reactivity in electrophilic aromatic substitution reactions. The ionization energy of (1-Cyclopropyl-1-methylethyl)benzene has been experimentally determined to be 8.63 eV, which corresponds to the energy required to remove an electron from the HOMO. nist.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -9.24 | -1.16 | 8.08 |

| Cumene | -8.89 | -1.10 | 7.79 |

| (1-Cyclopropyl-1-methylethyl)benzene | ~ -8.63 (from IE) | ~ -1.05 (estimated) | ~ 7.58 |

Benzene and Cumene data are typical literature values from DFT calculations for comparison. The HOMO energy for the target compound is based on its experimental ionization energy.

Charge Distribution and Electrostatic Potential Maps

A Molecular Electrostatic Potential (MEP) map is a computational visualization that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface.

Red regions indicate areas of negative electrostatic potential, which are electron-rich and prone to attack by electrophiles.

Blue regions indicate areas of positive electrostatic potential, which are electron-poor and susceptible to attack by nucleophiles.